molecular formula C22H17F2N3O2S B11034873 1-(4-(2-(Difluoromethoxy)phenyl)-5-methylthiazol-2-yl)-3-(naphthalen-1-yl)urea

1-(4-(2-(Difluoromethoxy)phenyl)-5-methylthiazol-2-yl)-3-(naphthalen-1-yl)urea

Cat. No.: B11034873
M. Wt: 425.5 g/mol
InChI Key: FNODTGYHQGLZGG-UHFFFAOYSA-N
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Description

3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA is a complex organic compound that features a unique combination of functional groups, including a difluoromethoxy phenyl group, a thiazole ring, and a naphthyl urea moiety

Properties

Molecular Formula

C22H17F2N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

1-[4-[2-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl]-3-naphthalen-1-ylurea

InChI

InChI=1S/C22H17F2N3O2S/c1-13-19(16-10-4-5-12-18(16)29-20(23)24)26-22(30-13)27-21(28)25-17-11-6-8-14-7-2-3-9-15(14)17/h2-12,20H,1H3,(H2,25,26,27,28)

InChI Key

FNODTGYHQGLZGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Coupling with Naphthyl Urea: The final step involves coupling the thiazole intermediate with a naphthyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets. The difluoromethoxy group and thiazole ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The naphthyl urea moiety may enhance binding affinity and specificity to certain biological targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[2-(METHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    3-{4-[2-(TRIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA: Contains a trifluoromethoxy group, which may alter its reactivity and biological activity.

Uniqueness

The presence of the difluoromethoxy group in 3-{4-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-1,3-THIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA imparts unique electronic properties and steric effects that can influence its chemical reactivity and interaction with biological targets. This makes it distinct from its methoxy and trifluoromethoxy analogs.

Biological Activity

1-(4-(2-(Difluoromethoxy)phenyl)-5-methylthiazol-2-yl)-3-(naphthalen-1-yl)urea is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H18F2N4OSC_{19}H_{18}F_{2}N_{4}OS and features several key structural components:

  • Difluoromethoxy group : Enhances lipophilicity and bioactivity.
  • Thiazole moiety : Often associated with antimicrobial and anticancer properties.
  • Naphthalene ring : Contributes to the compound's hydrophobic characteristics.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the thiazole ring : Utilizing appropriate precursors.
  • Coupling with naphthalene derivatives : To form the urea linkage.
  • Introduction of the difluoromethoxy group : Through fluorination techniques.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies : The compound was tested against A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer) cell lines using MTT assays. The results indicated a half-maximal inhibitory concentration (IC50) comparable to established anticancer agents like sorafenib .
Cell LineIC50 (μM)
A5493.90 ± 0.33
HCT1164.50 ± 0.25
PC35.00 ± 0.30

The proposed mechanism involves:

  • Inhibition of BRAF kinase : Molecular docking studies suggest that the urea structure forms hydrogen bonds with BRAF, a key protein in cancer signaling pathways .
  • Induction of apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies and Research Findings

  • Antiproliferative Activity : A study reported that similar diaryl ureas demonstrated significant activity against cancer cell lines, highlighting the importance of structural modifications for enhancing efficacy .
  • Molecular Hybridization : Research indicated that combining pharmacophores from different bioactive compounds can lead to novel agents with improved biological activity .
  • Structure–Activity Relationships (SARs) : Analysis revealed that specific substitutions on the thiazole and naphthalene rings play critical roles in modulating biological activity, suggesting avenues for further optimization.

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